Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzoate ester linked to a thiadiazole ring through a thiomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Introduction of the Urea Moiety: The tert-butyl group is introduced via the reaction of tert-butyl isocyanate with the thiadiazole derivative.
Thiomethylation: The thiadiazole compound is then reacted with methyl iodide to introduce the thiomethyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their function. The thiadiazole ring may interact with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate: Contains a similar thiadiazole ring and urea moiety but with different substituents.
This compound: Features a different ester group or alkyl chain.
Properties
IUPAC Name |
methyl 4-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-16(2,3)18-13(22)17-14-19-20-15(25-14)24-9-10-5-7-11(8-6-10)12(21)23-4/h5-8H,9H2,1-4H3,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDFPISGWRUBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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